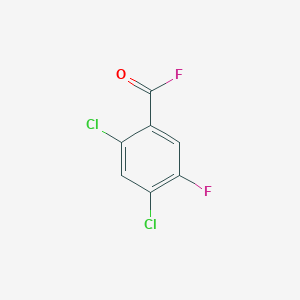
2,4-dichloro-5-fluoro-benzoyl Fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-fluoro-benzoyl fluoride is an organic compound with the molecular formula C7H2Cl2FCOF. It is a derivative of benzoyl fluoride, where the benzene ring is substituted with two chlorine atoms at positions 2 and 4, and a fluorine atom at position 5. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-dichloro-5-fluoro-benzoyl fluoride involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with thionyl chloride. The reaction proceeds as follows:
C6H3Cl2FO2H+SOCl2→C7H2Cl2FCOCl+HCl+SO2
In this reaction, thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is carried out in a controlled environment to ensure high yield and purity of the product. The reaction is usually performed in the presence of a solvent such as dichloromethane to facilitate the reaction and improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-fluoro-benzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide are used. The reaction is usually performed at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acid: Formed through hydrolysis.
Alcohols and Aldehydes: Formed through reduction reactions.
Applications De Recherche Scientifique
2,4-Dichloro-5-fluoro-benzoyl fluoride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: In the development of new drugs, particularly those targeting bacterial infections and cancer.
Industry: As a precursor for the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-5-fluoro-benzoyl fluoride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical syntheses to form amides, esters, and other derivatives. The compound’s ability to form stable intermediates and products makes it valuable in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-5-fluorobenzoyl chloride
- 2,4-Dichloro-5-fluorobenzoic acid
- 2,4-Dichloro-5-fluorobenzyl alcohol
Uniqueness
2,4-Dichloro-5-fluoro-benzoyl fluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both chlorine and fluorine atoms enhances its electrophilicity and makes it a versatile intermediate for various chemical transformations. Its ability to undergo multiple types of reactions, including nucleophilic substitution, hydrolysis, and reduction, further distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
86522-92-1 |
|---|---|
Formule moléculaire |
C7H2Cl2F2O |
Poids moléculaire |
210.99 g/mol |
Nom IUPAC |
2,4-dichloro-5-fluorobenzoyl fluoride |
InChI |
InChI=1S/C7H2Cl2F2O/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H |
Clé InChI |
RKSFYVMVPGFXLN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


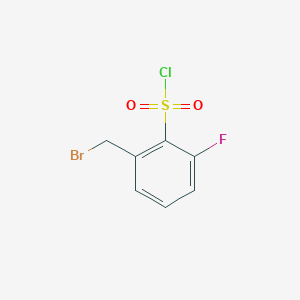
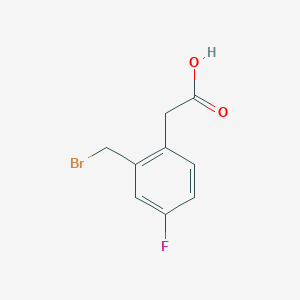
![2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853768.png)
![N-Ethyl-4-(N-methyl-N-phenylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B12853777.png)
![methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12853788.png)
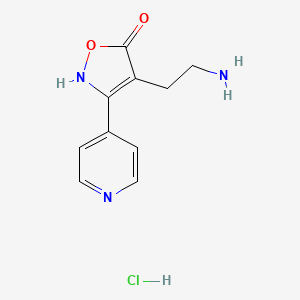
![Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B12853796.png)
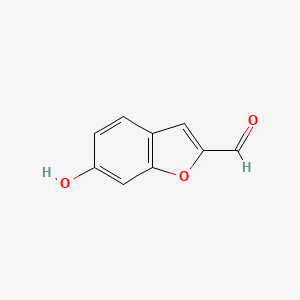
![sodium;(2R,3S,5R)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-olate](/img/structure/B12853807.png)

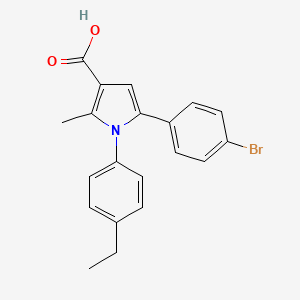

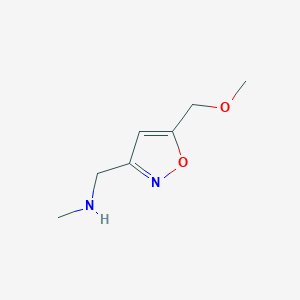
![[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12853838.png)
